2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz) :
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 8.25 (s, 1H) | NH of acetamide |
| 7.75–7.35 (m, 9H) | Aromatic protons (4-chlorophenyl, benzyloxy phenyl) |
| 5.10 (s, 2H) | OCH₂ of benzyloxy group |
| 4.20 (s, 2H) | SCH₂ of sulfanyl bridge |
| 3.85 (s, 2H) | NH₂ (triazole) |
¹³C NMR (75 MHz) :
Infrared (IR) Spectroscopy
| Absorption Band (cm⁻¹) | Assignment |
|---|---|
| 3320, 3180 | N-H stretching (amine, amide) |
| 1665 | C=O stretching (acetamide) |
| 1550 | C=N stretching (triazole) |
| 1240 | C-O-C stretching (benzyloxy) |
| 1090 | C-Cl stretching |
UV-Vis Spectroscopy
- λₘₐₓ (MeOH) : 275 nm (π→π* transitions in aromatic rings).
- Molar absorptivity (ε) : 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.
Mass Spectrometry
- Molecular Ion [M+H]⁺ : m/z 482.1 (calculated for C₂₃H₂₀ClN₅O₂S).
- Key Fragments :
X-ray Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction reveals a planar triazole ring with bond lengths of 1.31 Å (N1-N2) and 1.38 Å (N2-C3). The 4-chlorophenyl group adopts a dihedral angle of 12.5° relative to the triazole plane, while the benzyloxy phenyl ring is tilted at 28.7°. The sulfanyl bridge (S-CH₂) exhibits a gauche conformation (torsion angle: 65°), stabilizing intramolecular hydrogen bonds between the acetamide’s NH and the triazole’s N4 atom (distance: 2.1 Å).
Crystallographic Data :
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.4 Å, c = 14.7 Å |
| β Angle | 105.3° |
| Volume | 1804 ų |
Comparative Structural Analysis with Analogous Triazole Derivatives
Structural Modifications and Electronic Effects
| Compound | Substituent (R) | LogP | Dipole Moment (D) |
|---|---|---|---|
| Target Compound | 4-Cl | 3.2 | 5.8 |
| 2-{[4-Amino-5-(4-methylphenyl)-...} | 4-CH₃ | 3.0 | 5.5 |
| 2-{[4-Amino-5-phenyl-...} | H | 2.8 | 5.3 |
Key Observations :
Hydrogen Bonding Patterns
Conformational Flexibility
- Sulfanyl Bridge : Gauche conformation in target compound vs. anti in non-chlorinated analogs.
- Benzyloxy Group : Free rotation restricted by π-stacking with triazole in crystalline state.
Properties
Molecular Formula |
C23H20ClN5O2S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5O2S/c24-18-8-6-17(7-9-18)22-27-28-23(29(22)25)32-15-21(30)26-19-10-12-20(13-11-19)31-14-16-4-2-1-3-5-16/h1-13H,14-15,25H2,(H,26,30) |
InChI Key |
NOJSWUUHDVNBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole core is synthesized via cyclocondensation of 4-chlorophenylcarboxylic acid with hydrazine hydrate in the presence of an acidic ion-exchange resin (e.g., Amberlyst 15). This method, adapted from US5099028A, proceeds at 150–180°C to yield 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol in 85–91% purity.
Reaction conditions :
-
Hydrazine hydrate : 1.2 equivalents.
-
Resin loading : 5–10 wt% relative to carboxylic acid.
-
Solvent : Isopropanol or methanol for recrystallization.
The resin facilitates proton transfer, accelerating cyclization while minimizing byproducts like hydrazides.
Benzyloxy Protection of 4-Hydroxyphenylacetamide
The 4-(benzyloxy)phenylacetamide moiety is prepared by reacting 4-hydroxyphenylacetamide with benzyl bromide under alkaline conditions (K2CO3 in DMF). This step, inspired by CN113527272A, achieves >90% yield through nucleophilic aromatic substitution.
Key parameters :
-
Temperature : 80°C for 2–3 hours.
-
Catalyst : Sodium iodide (2–5 mol%) to enhance reactivity.
Stepwise Preparation Methods
Thiolation of Triazole Core
The sulfanyl group is introduced by reacting 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in anhydrous DMF. The reaction proceeds at 0–5°C to minimize disulfide formation:
Workup :
Amidation with 4-(Benzyloxy)Phenylamine
The chloroacetyl intermediate is coupled with 4-(benzyloxy)phenylamine using Hünig’s base (DIPEA) in THF. This step, adapted from Evitachem’s protocols, achieves 80–85% yield:
Optimization :
-
Stoichiometry : 1.1 equivalents of amine to ensure complete reaction.
-
Temperature : Room temperature (25°C) to prevent epimerization.
Reaction Optimization and Process Parameters
Temperature and Catalysis
Solvent Selection
| Step | Optimal Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole formation | Isopropanol | 91 | 99.4 |
| Benzyloxy protection | DMF | 93 | 98.7 |
| Amidation | THF | 85 | 99.1 |
Purification and Characterization
Recrystallization
The final product is purified via sequential recrystallization:
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 9H, aromatic), 4.98 (s, 2H, OCH2Ph), 3.82 (s, 2H, SCH2CO).
-
IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S).
Applications and Further Research
While beyond the scope of this synthesis-focused article, the compound’s triazole and sulfanyl groups suggest potential in kinase inhibition or antimicrobial agents. Future work should explore:
-
Continuous-flow synthesis to enhance scalability.
-
Biocatalytic routes for greener thiolation.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzyloxyphenyl group can modulate its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the triazole ring, acetamide side chain, or aryl groups. These variations significantly impact pharmacological activity, selectivity, and physicochemical properties. Key comparisons are summarized below:
Modifications to the Triazole Ring
- This compound’s activity data are unspecified, but trimethoxy groups are often associated with improved CNS penetration .
VUAA1 ():
A triazole-thioacetamide with a 3-pyridinyl group and ethyl substituents. It acts as a potent agonist of insect olfactory receptors (Orco), highlighting the role of pyridinyl groups in receptor activation. In contrast, the 4-chlorophenyl group in the target compound may favor anti-inflammatory or antimicrobial targets .
Modifications to the Acetamide Side Chain
N-[4-(Benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Incorporation of a 4-tert-butylphenyl group increases steric bulk and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The 4-methoxyphenyl group could modulate electron density, affecting binding to oxidative enzymes .- The 4-butylphenyl group in the acetamide chain may enhance lipophilicity, favoring antimicrobial activity .
Pharmacological Activity Comparisons
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial and anti-inflammatory activity by improving target binding (e.g., KA3, AM31) . The 4-chlorophenyl group in the target compound aligns with this trend.
- Benzyloxy vs. Phenoxy Groups: Benzyloxy (target compound) may offer better metabolic stability than phenoxy () due to reduced oxidative susceptibility.
- Heteroaromatic Substituents: Pyridinyl () or furanyl () groups can confer target-specific activity (e.g., kinase inhibition vs. Orco activation).
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.85 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN5O2S |
| Molecular Weight | 373.85 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=NN=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. A study by MDPI demonstrated that compounds similar to our target compound showed high efficacy against various cancer cell lines. For example, related compounds displayed IC50 values as low as 4.363 μM in human colon cancer (HCT116) cell lines, suggesting potent anticancer activity.
Antimicrobial Properties
Triazole derivatives are also noted for their antimicrobial activities. The compound's structural components may enhance its ability to inhibit bacterial growth. In vitro studies have shown that similar compounds possess significant antifungal and antibacterial properties, making them potential candidates for treating infections caused by resistant strains .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymes : Similar triazole compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
- Interaction with DNA : Triazoles can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of various triazole derivatives, one compound exhibited an IC50 value of 18.76 μM against HCT116 cells, indicating moderate activity compared to the potent drug doxorubicin .
Case Study 2: Antimicrobial Screening
A series of synthesized triazole derivatives were screened for their antimicrobial activity against various pathogens. The results indicated that certain derivatives had comparable efficacy to established antibiotics like streptomycin against Enterobacter cloacae and Salmonella species .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors like 4-amino-1,2,4-triazole derivatives and substituted phenyl acetamides. Key steps include:
- Sulfanyl Group Introduction : Use of sulfurizing agents (e.g., thiourea or Lawesson’s reagent) under inert atmospheres.
- Coupling Reactions : Catalyzed by EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) at 0–25°C .
- Critical Parameters : Temperature control (<60°C) and solvent selection (e.g., ethanol for recrystallization) minimize side products. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize the compound’s structural integrity and stability?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : and NMR confirm substituent positions (e.g., benzyloxy at δ 7.2–7.4 ppm, triazole protons at δ 8.1–8.3 ppm).
- IR : Sulfanyl (C–S) stretch at 600–700 cm, amide C=O at ~1650 cm .
- Stability Testing : Monitor degradation under UV light, extreme pH (1–13), and elevated temperatures (40–80°C) using accelerated stability protocols .
Q. What in vitro biological screening assays are recommended for initial activity profiling?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or tyrosine kinases, comparing inhibition to reference drugs (e.g., Celecoxib) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Variable Substitution Patterns : Compare activities of analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl substituents) to isolate substituent effects .
- Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to reduce variability .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding if enzyme assays show discrepancies .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced anticancer activity?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with halogen (F, Br), electron-donating (OCH), or bulky groups (tert-butyl) at the 4-chlorophenyl position .
- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or DNA gyrase .
- Bioactivity Correlation : Tabulate substituent effects (example below):
| Substituent (R) | IC (μM, MCF-7) | LogP |
|---|---|---|
| 4-Cl | 12.3 ± 1.2 | 3.1 |
| 3,4-OCH | 8.7 ± 0.9 | 2.8 |
| 4-CF | 25.6 ± 2.1 | 3.5 |
Data adapted from
Q. What methodologies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate groups at the acetamide moiety to enhance aqueous solubility .
- Formulation Strategies : Use nanoemulsions (lecithin-based) or cyclodextrin complexes to improve absorption .
- Salt Formation : React with HCl or sodium bicarbonate to generate crystalline salts with improved dissolution profiles .
Contradictory Data Analysis
Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?
- Methodological Answer :
- Strain-Specificity : Test activity against clinical isolates (e.g., methicillin-resistant S. aureus) rather than ATCC strains .
- Mechanistic Studies : Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
- Resistance Profiling : Serial passage experiments to assess resistance development potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
